Isopropyl glycolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14089. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

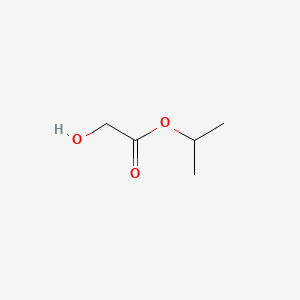

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKIQQBSVTWCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211362 | |

| Record name | Isopropyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-61-0 | |

| Record name | Isopropyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl hydroxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 623-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl glycolate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35MP6VQ38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyl glycolate chemical properties and structure

An In-depth Technical Guide to Isopropyl Glycolate: Chemical Properties and Structure

Abstract

This compound (CAS No. 623-61-0) is an organic compound recognized for its utility as a solvent and as an intermediate in the synthesis of various chemicals, including pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound, with the IUPAC name propan-2-yl 2-hydroxyacetate, is the ester of glycolic acid and isopropyl alcohol.[3][4] Its structure consists of an isopropyl group attached to the carboxyl group of glycolic acid.

| Identifier | Value |

| IUPAC Name | propan-2-yl 2-hydroxyacetate[3][4][5][6] |

| Synonyms | Isopropyl 2-hydroxyacetate, Glycolic acid isopropyl ester, Isopropyl hydroxyacetate[1][4][5][6] |

| CAS Number | 623-61-0[1][3][7][8] |

| Molecular Formula | C5H10O3[1][3][7][8] |

| SMILES | CC(C)OC(=O)CO[1][3][4][5] |

| InChI | InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3[1][3][4] |

| InChIKey | AZKIQQBSVTWCGY-UHFFFAOYSA-N[1][3][6] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a mild, pleasant odor.[1] It is slightly soluble in water but shows good solubility in alcohols and many other organic solvents.[1][2][3][6][7][9]

| Property | Value |

| Molecular Weight | 118.13 g/mol [3][8] |

| Appearance | Colorless Liquid[1][3] |

| Boiling Point | 159.3 ± 8.0 °C (Predicted)[7][9] |

| Density | 1.050 ± 0.06 g/cm³ (Predicted)[7][9] |

| Vapor Pressure | 0.889 mmHg at 25°C[3] |

| pKa | 13.21 ± 0.10 (Predicted)[3][7] |

| LogP | -0.19[3] |

| Index of Refraction | 1.42[3][9] |

| Polar Surface Area | 46.5 Ų[3][9] |

| Enthalpy of Vaporization | 46.11 kJ/mol[3] |

| Surface Tension | 33.2 dyne/cm[3] |

Synthesis and Reactivity

Synthesis

A common laboratory-scale synthesis of this compound involves the esterification of hydroxyacetic acid (glycolic acid) with propan-2-ol. This reaction is typically catalyzed by an acid, such as copper (II) sulfate, and proceeds at elevated temperatures.[3]

Another documented method is the hydrogenation of dimethyl oxalate. This process utilizes a bipyridyltetraethylruthenium complex as a catalyst in the presence of isopropanol and sodium methoxide at 25°C under a hydrogen pressure of 5 MPa.[2]

Reactivity

This compound is stable under recommended storage conditions.[6] It is incompatible with strong oxidizing agents.[6] The hydroxyl group and the ester functionality are the primary sites of its reactivity. For instance, it can react with dimethoxymethane in the presence of p-toluenesulfonic acid to yield methoxymethoxy-acetic acid isopropyl ester.[3]

Experimental Protocols

Synthesis of this compound via Esterification

Objective: To synthesize this compound from propan-2-ol and hydroxyacetic acid.

Materials:

-

Propan-2-ol

-

Hydroxyacetic acid (Glycolic acid)

-

Copper (II) sulfate (CuSO₄)

Procedure:

-

Combine equimolar amounts of propan-2-ol and hydroxyacetic acid in a round-bottom flask.

-

Add a catalytic amount of copper (II) sulfate.

-

Heat the reaction mixture to 100°C with constant stirring.[3]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the mixture to room temperature.

-

Purify the product through distillation under reduced pressure to isolate this compound.

Analytical Workflow for Purity Assessment

Objective: To outline a general workflow for assessing the purity of a synthesized this compound sample using gas chromatography (GC). While a specific method for this compound is not detailed in the provided results, a general approach based on the analysis of related compounds like isopropyl alcohol can be adapted.[10]

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

Procedure Outline:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Standard Preparation: Prepare a series of standard solutions of known impurities (e.g., unreacted propan-2-ol and glycolic acid) and a standard of pure this compound.

-

GC Analysis:

-

Inject the prepared samples and standards into the GC.

-

Use a suitable capillary column (e.g., a polar stationary phase like wax or a mid-polar phase).

-

Employ a temperature program that allows for the separation of the solvent, impurities, and the main product.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and any impurities by comparing their retention times with those of the standards.

-

Quantify the purity by calculating the area percentage of the this compound peak relative to the total peak area.

-

Applications and Biological Relevance

This compound serves as a valuable intermediate in the pharmaceutical industry.[2][6][11] Its bifunctional nature, possessing both a hydroxyl and an ester group, allows for its use in the synthesis of more complex molecules. It is also utilized as a solvent in the formulation of paints, coatings, and personal care products due to its ability to dissolve a wide range of substances.[1]

Safety Information

According to GHS classifications, this compound may cause skin and serious eye irritation, as well as respiratory irritation.[6] It is recommended to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

References

- 1. CAS 623-61-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 623-61-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Isopropyl hydroxyacetate | C5H10O3 | CID 69338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. echemi.com [echemi.com]

- 10. Analysis of United States Pharmacopeia (USP) Grade Isopropyl Alcohol Impurities | PerkinElmer [perkinelmer.com]

- 11. H50334.06 [thermofisher.com]

An In-depth Technical Guide to the Synthesis of Isopropyl Glycolate from Glycolic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of isopropyl glycolate, a valuable intermediate in the pharmaceutical and chemical industries[1][2], focusing on its preparation from glycolic acid. It details the underlying chemical principles, experimental methodologies, and process optimization strategies.

Introduction: this compound

This compound (propan-2-yl 2-hydroxyacetate) is the ester formed from glycolic acid and isopropanol.[3] With the CAS number 623-61-0 and molecular formula C₅H₁₀O₃, it presents as a colorless liquid that is slightly soluble in water.[2][3][4][5] Its bifunctional nature, containing both a hydroxyl and an ester group, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 623-61-0 | [3][4] |

| Molecular Formula | C₅H₁₀O₃ | [3][4] |

| Molecular Weight | 118.13 g/mol | [4] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 159.3°C at 760 mmHg | [4] |

| Density | 1.05 g/cm³ | [4] |

| Water Solubility | Slightly soluble | [2][3][4] |

| IUPAC Name | propan-2-yl 2-hydroxyacetate | [3] |

Core Synthesis Route: Fischer-Speier Esterification

The primary and most direct method for synthesizing this compound is the Fischer-Speier esterification of glycolic acid with isopropanol. This acid-catalyzed condensation reaction is reversible, and thus, strategies are often employed to drive the equilibrium toward the product side.

The overall reaction is as follows:

Caption: General reaction scheme for Fischer esterification.

To achieve high conversion rates, the water produced during the reaction must be removed. This is typically accomplished by azeotropic distillation using a suitable solvent like benzene or toluene, or by using a large excess of the alcohol reactant.

Catalysis

Both homogeneous and heterogeneous acid catalysts are effective for this esterification.

-

Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are commonly used. While effective, they pose challenges in separation from the product mixture, requiring neutralization and washing steps that can complicate purification.[6]

-

Heterogeneous Catalysts: Solid acid catalysts are advantageous due to their ease of separation (simple filtration) and potential for recyclability. Examples include:

-

Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst) and perfluorosulfonic acid resins (e.g., Nafion) show high catalytic activity.[7][8] A Chinese patent details the use of a perfluorosulfonic acid resin for synthesizing glycolate esters with high yields.[8]

-

Copper Sulfate (CuSO₄): This Lewis acid can also be used as a reagent or catalyst for the reaction.[3]

-

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Homogeneous Catalysis with Azeotropic Water Removal

This protocol is adapted from established esterification procedures using a Dean-Stark apparatus to drive the reaction to completion.

Materials:

-

Glycolic acid (1.0 mol, 76.05 g)

-

Isopropanol (3.0 mol, 180.27 g, 229.6 mL)

-

p-Toluenesulfonic acid monohydrate (0.05 mol, 9.51 g)

-

Toluene (or Benzene) (approx. 200 mL)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

2-L three-neck round-bottom flask

-

Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer

Procedure:

-

Equip the 2-L flask with a magnetic stirrer, heating mantle, Dean-Stark trap, and a reflux condenser.

-

Add glycolic acid, isopropanol, p-toluenesulfonic acid, and toluene to the flask.

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: Heterogeneous Catalysis with Perfluorosulfonic Acid Resin

This protocol is based on a patented method for producing glycolate esters, highlighting the use of a recyclable solid acid catalyst.[8]

Materials:

-

Glycolic acid (1.0 mol, 76.05 g)

-

Isopropanol (3.0 mol, 180.27 g, 229.6 mL)

-

Perfluorosulfonic acid resin (e.g., Nafion NR50) (100 g)

-

Benzene (as water-carrying agent) (350 mL)

-

2-L two-neck round-bottom flask

-

Water separator (Dean-Stark), condenser, heating mantle, magnetic stirrer

Procedure:

-

In a 2-L flask, combine glycolic acid, isopropanol, benzene, and the perfluorosulfonic acid resin.[8]

-

Fit the flask with a water separator and a reflux condenser.

-

Heat the mixture to reflux under constant stirring.[8]

-

The reaction is monitored by the collection of water in the separator. The patent suggests a reaction time of up to 22 hours to ensure completion.[8]

-

Once the reaction is complete (no more water evolves), cool the mixture to room temperature.

-

Separate the catalyst by filtration. The resin can be washed with a solvent, dried, and stored for reuse.

-

Remove the benzene and excess isopropanol from the filtrate using a rotary evaporator.[8]

-

The remaining liquid is purified by distillation under normal or reduced pressure to yield pure this compound.[8] The patent reports collecting fractions at 68°C/25mmHg for the similar ethyl ester.[8]

Data Presentation

The following table summarizes typical reaction parameters adapted from literature for analogous glycolate ester syntheses.

Table 2: Representative Synthesis Parameters for Glycolate Esters[8]

| Parameter | Methyl Glycolate Synthesis | Ethyl Glycolate Synthesis |

| Glycolic Acid (mol) | 10 | 10 |

| Alcohol | Methanol | Ethanol |

| Alcohol (mol) | 30 | 30 |

| Catalyst | Perfluorosulfonic Acid Resin | Perfluorosulfonic Acid Resin |

| Catalyst Loading (g) | 1000 | 1000 |

| Solvent (Water-carrier) | Benzene (3.5 L) | Benzene (3.5 L) |

| Reaction Time (h) | 22 | 22 |

| Purification | Distillation (151°C or 66°C/25mmHg) | Distillation (155°C or 68°C/25mmHg) |

| Reported Yield | 84% | 86% |

Visualizations of Workflow and Mechanism

General Experimental Workflow

The logical flow from starting materials to the final, purified product can be visualized as follows.

References

- 1. This compound | 623-61-0 [chemicalbook.com]

- 2. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. echemi.com [echemi.com]

- 5. This compound, 96% | Fisher Scientific [fishersci.ca]

- 6. ucj.org.ua [ucj.org.ua]

- 7. Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN100408544C - The synthetic method of glycolate - Google Patents [patents.google.com]

Spectroscopic Profile of Isopropyl Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl glycolate (CAS: 623-61-0), a key organic intermediate. Due to the limited availability of directly published experimental spectra, this document combines reported data with predicted values based on established spectroscopic principles to offer a complete reference for laboratory use. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Chemical Structure and Properties

This compound, with the molecular formula C₅H₁₀O₃, is the ester of glycolic acid and isopropanol.[1][2][3][4][5] Its structure consists of a central carbonyl group bonded to a methylene group with a primary alcohol and an isopropyloxy group.

Structure:

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.15 | s | 2H | HO-CH₂ - |

| ~5.05 | sept | 1H | -O-CH (CH₃)₂ |

| ~1.25 | d | 6H | -CH(CH₃ )₂ |

| ~2.5-3.5 | br s | 1H | HO -CH₂- |

Note: Predicted values are based on typical chemical shifts for similar functional groups. The hydroxyl proton's chemical shift can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C =O |

| ~69 | -O-CH (CH₃)₂ |

| ~61 | HO-CH₂ - |

| ~22 | -CH(CH₃ )₂ |

Note: Predicted values are based on analogous structures and additivity rules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, carbonyl, and C-O bonds.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2980-2850 | Medium-Strong | C-H stretch (alkane) |

| 1740-1720 | Strong | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 118.13 g/mol ), electron ionization (EI) would likely lead to characteristic fragments.[1]

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Possible Fragment |

| 118 | [M]⁺ (Molecular Ion) |

| 103 | [M - CH₃]⁺ |

| 87 | [M - OCH(CH₃)₂]⁺ |

| 73 | [M - COOCH(CH₃)₂]⁺ |

| 59 | [COOCH(CH₃)₂]⁺ |

| 45 | [COOH]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectrometer Frequency: 100 MHz or higher.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound onto the center of the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography (GC) Method:

-

Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injection Volume: 1 µL with a split ratio of 50:1.

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

Workflow Visualization

The logical progression of spectroscopic analysis for structural elucidation of a small molecule like this compound can be visualized as a workflow.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Isopropyl Glycolate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl glycolate, a key intermediate in the pharmaceutical industry. While specific quantitative solubility data is not extensively available in public literature, this document outlines its expected solubility based on its chemical properties, presents a detailed experimental protocol for determining precise solubility, and includes visualizations to aid in understanding the underlying principles and experimental procedures.

Introduction to this compound

This compound (CAS No. 623-61-0) is the isopropyl ester of glycolic acid. Its chemical structure, featuring both a hydroxyl group and an ester functional group, imparts a degree of polarity that governs its solubility characteristics. It is primarily utilized as a solvent and as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is crucial for process development, formulation, and purification in the pharmaceutical and chemical industries.

Qualitative Solubility Profile

Based on available chemical information and the principle of "like dissolves like," a qualitative solubility profile for this compound has been compiled. The presence of a polar hydroxyl group and a moderately polar ester group, combined with a small alkyl chain, suggests miscibility with a range of organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropyl Alcohol | Soluble | This compound can act as a hydrogen bond acceptor and its hydroxyl group can act as a hydrogen bond donor, leading to favorable interactions with protic solvents like alcohols.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The polarity of ketones is compatible with the polar nature of this compound, allowing for effective dissolution. |

| Esters | Ethyl Acetate | Soluble | As an ester itself, this compound is expected to be miscible with other low-molecular-weight esters due to similar intermolecular forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents are capable of dissolving a wide range of organic compounds, including those with moderate polarity like this compound. |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | While toluene is nonpolar, it can often dissolve moderately polar compounds. The solubility may be lower than in more polar solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a variety of organic compounds, and the polarity of THF, in particular, should facilitate the dissolution of this compound. |

| Water | Slightly Soluble | The presence of the hydroxyl and ester groups allows for some hydrogen bonding with water, but the nonpolar isopropyl group limits its overall aqueous solubility.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The concentration of the dissolved solute should become constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any undissolved microparticles, filter the supernatant through a syringe filter compatible with the solvent or centrifuge the sample at a high speed and collect the clear supernatant.

-

-

Analysis:

-

Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC or GC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate to ensure the reproducibility and accuracy of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Logical Relationship: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute and solvent molecules. The following diagram illustrates this core principle.

Caption: The "like dissolves like" principle of solubility.

Conclusion for Drug Development Professionals

A thorough understanding of the solubility of this compound is paramount for its effective use in pharmaceutical development. While this guide provides a strong qualitative and predictive foundation, it is imperative for researchers to perform quantitative experimental determinations as outlined. The resulting data will be invaluable for optimizing reaction conditions, developing robust purification strategies, and ensuring the successful formulation of drug products. The methodologies and principles presented herein serve as a comprehensive resource to support these critical activities.

References

Theoretical vs. Experimental Properties of Isopropyl Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl glycolate, the ester of glycolic acid and isopropanol, is a chemical entity with potential applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its theoretical and experimentally determined properties. A comparative analysis of predicted and measured physicochemical and spectroscopic data is presented. Detailed experimental protocols for its synthesis, purification, and analysis, derived from established methods for similar compounds, are provided to facilitate further research. Due to a lack of direct studies on its biological activity, this guide also explores potential mechanisms of action and signaling pathways based on the known effects of its constituent moieties, glycolic acid and isopropanol, and other short-chain alkyl glycolates. This document aims to serve as a foundational resource for researchers and developers interested in exploring the potential of this compound.

Physicochemical Properties: Theoretical vs. Experimental Data

The fundamental physical and chemical properties of this compound are crucial for its handling, formulation, and potential applications. Below is a compilation of both predicted (theoretical) and reported (experimental) data.

| Property | Theoretical/Predicted Value | Experimental/Reported Value | Reference |

| Molecular Formula | C5H10O3 | C5H10O3 | [1] |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol | [1] |

| Density | 1.050 ± 0.06 g/cm³ | 1.05 g/cm³ | [1][2] |

| Boiling Point | 159.3 ± 8.0 °C at 760 mmHg | 159.3°C at 760 mmHg | [1][2] |

| Water Solubility | - | Slightly soluble in water | [1] |

| pKa | 13.21 ± 0.10 | Not Available | [2] |

| XLogP3 | 0.3 | Not Available | [1] |

| Refractive Index | Not Available | 1.42 | [1] |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While direct open-access experimental spectra are limited, predicted data and typical spectral features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isopropyl and glycolate moieties. Predicted chemical shifts suggest a septet for the methine proton of the isopropyl group, a doublet for the methyl protons of the isopropyl group, and a singlet for the methylene protons of the glycolate group. The hydroxyl proton of the glycolate moiety would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the methine carbon, the methylene carbon, and the methyl carbons. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms.[3][4]

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for esters and alcohols would likely be observed.[5][6][7] Alpha cleavage and dehydration are potential fragmentation pathways for the alcohol moiety, while esters may fragment at the C-O bond.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735-1750 cm⁻¹). A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-O stretching vibrations for the ester and alcohol functionalities, as well as C-H stretching and bending vibrations, will also be present.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on general procedures for esterification and analysis of similar compounds, as specific detailed protocols for this compound are not widely published.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from glycolic acid and isopropanol using an acid catalyst.[8]

Materials:

-

Glycolic acid

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated) or perfluorosulfonic acid resin

-

Benzene or Toluene (as a water-carrying agent)

-

Sodium bicarbonate (saturated solution)

-

Sodium chloride (saturated solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycolic acid and isopropanol in a 1:3 molar ratio.

-

Add benzene or toluene to the flask to act as a water-carrying agent.

-

Carefully add a catalytic amount of concentrated sulfuric acid or perfluorosulfonic acid resin to the reaction mixture.

-

Heat the mixture to reflux using a heating mantle. The azeotropic mixture of water and the organic solvent will collect in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a saturated solution of sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure.

Purification of this compound

-

Distillation: Fractional distillation under reduced pressure is the primary method for purifying this compound, effectively separating it from unreacted starting materials and byproducts.[8]

-

Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be employed for further purification.[9][10][11][12][13] The choice of solvent would require experimental screening, potentially using a mixture of a solvent in which the compound is soluble and an anti-solvent.[12]

Analytical Methods

GC is a suitable technique for assessing the purity of this compound and quantifying it in various matrices.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for polar compounds (e.g., a wax or polyethylene glycol-based column).

Typical GC Conditions (to be optimized):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL (split or splitless, depending on concentration).

HPLC can be used for the analysis of this compound, particularly for non-volatile impurities or in complex mixtures.[14][15][16][17]

Instrumentation:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Reversed-phase C18 column.

Typical HPLC Conditions (to be optimized):

-

Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% phosphoric acid) and acetonitrile.[15]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm (for UV detection).

-

Injection Volume: 10 µL.

Biological Properties and Potential Signaling Pathways (Hypothetical)

Direct experimental data on the biological activity of this compound is currently lacking in the public domain. However, based on the known properties of its constituent parts and related molecules, we can hypothesize potential areas of biological relevance.

Potential Cytotoxicity

Short-chain alcohols and some alkyl esters have been shown to exhibit cytotoxicity.[18][19][20] The cytotoxic effects of these molecules are often related to their ability to disrupt cell membranes, alter cellular metabolism, and induce oxidative stress.[18] It is plausible that this compound could exhibit similar properties, and its cytotoxicity would likely be concentration-dependent.

Skin Biology and Cosmetic Applications

Glycolic acid is widely used in dermatology and cosmetics for its exfoliative and skin-rejuvenating properties.[21] It has been shown to modulate dermal matrix metabolism, including stimulating collagen synthesis by fibroblasts and influencing cytokine release from keratinocytes.[21] As an ester of glycolic acid, this compound could potentially act as a prodrug, being hydrolyzed by esterases in the skin to release glycolic acid and isopropanol. This could offer a means of controlled delivery of glycolic acid.

Hypothetical Signaling Pathway

Based on the known effects of glycolic acid on skin cells, a hypothetical signaling pathway for this compound can be proposed. Upon topical application, this compound may penetrate the stratum corneum. In the epidermis, it could be hydrolyzed by cellular esterases into glycolic acid and isopropanol. The released glycolic acid could then interact with keratinocytes, leading to the release of signaling molecules such as interleukin-1 alpha (IL-1α). IL-1α can, in turn, act on dermal fibroblasts to modulate the expression of matrix metalloproteinases (MMPs) and stimulate the synthesis of new collagen, contributing to skin rejuvenation.

Conclusion and Future Directions

This compound is a simple ester with well-defined theoretical and experimental physicochemical properties. While methods for its synthesis and analysis can be readily adapted from standard organic chemistry procedures, there is a clear gap in the literature regarding its biological activity. The potential for this molecule to act as a prodrug for glycolic acid in dermatological and cosmetic applications is a promising area for future research. In-depth studies are required to experimentally determine its spectroscopic characteristics, validate analytical methods, and, most importantly, investigate its cytotoxicity, skin penetration, and efficacy in relevant biological models. This guide provides a solid foundation for initiating such investigations.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. CN100408544C - The synthetic method of glycolate - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. mt.com [mt.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Glycolic acid | SIELC Technologies [sielc.com]

- 16. Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Glycolic Acid Analyzed by HPLC - AppNote [mtc-usa.com]

- 18. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative cytotoxicity of alkyl gallates on mouse tumor cell lines and isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxicity of Alkyl Derivatives of Protocetraric Acid | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 21. Biological effects of glycolic acid on dermal matrix metabolism mediated by dermal fibroblasts and epidermal keratinocytes | Semantic Scholar [semanticscholar.org]

Isopropyl Glycolate: A Technical Guide for Researchers and Drug Development Professionals

Isopropyl glycolate , with the chemical formula C₅H₁₀O₃ and a molecular weight of approximately 118.13 g/mol , serves as a versatile intermediate in various chemical syntheses, particularly within the pharmaceutical industry. This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, analytical methods, and potential applications in drug development, tailored for researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound, also known as isopropyl 2-hydroxyacetate, is the ester of glycolic acid and isopropanol. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and development settings.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| CAS Number | 623-61-0 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 168-170 °C | |

| Density | 1.028 g/cm³ | |

| Solubility | Soluble in most organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Two prominent methods are detailed below, offering flexibility in reagent and catalyst selection.

Fischer Esterification of Glycolic Acid

A straightforward and common method for synthesizing this compound is the Fischer esterification of glycolic acid with isopropanol, catalyzed by an acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine glycolic acid (1.0 equivalent) and isopropanol (3.0 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (0.01-0.05 equivalents). The use of a solid acid catalyst like copper (II) sulfate (CuSO₄) at elevated temperatures (around 100°C) has also been reported.

-

Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is continuously removed by azeotropic distillation with isopropanol, collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the limiting reagent is complete.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

References

The Discovery and History of Isopropyl Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl glycolate, a member of the α-hydroxy ester family, has found applications as a solvent and an intermediate in pharmaceutical synthesis. While the specific historical moment of its initial discovery remains elusive in readily available literature, its scientific origins are intrinsically linked to the mid-19th century's burgeoning field of organic chemistry and the foundational work on its parent compound, glycolic acid. This guide provides a comprehensive overview of the historical context of glycolic acid and its esters, the physicochemical properties of this compound, a detailed modern synthesis protocol, and a discussion of its known applications.

Historical Context: The Dawn of Glycolic Acid and its Esters

The story of this compound begins with the discovery and characterization of glycolic acid. In 1848, the French chemist Auguste Laurent first coined the name "glycolic acid"[1]. Just a few years later, in 1851, German chemist Adolph Strecker and Russian chemist Nikolai Nikolaevich Sokolov were the first to synthesize it[1]. Their method involved the treatment of hippuric acid with nitric acid and nitrogen dioxide to form an ester of benzoic acid and glycolic acid, which they named "benzoglycolic acid"[1]. This ester was then hydrolyzed by boiling with dilute sulfuric acid for several days to yield glycolic acid and benzoic acid[1].

The mid-19th century was a period of intense investigation into the structure and reactivity of organic molecules. The work of chemists like Charles-Adolphe Wurtz was pivotal in this era. In the 1850s, Wurtz's research on glycols (diatomic alcohols) and their oxidation to form homologues of lactic acid significantly advanced the understanding of α-hydroxy acids[2][3][4]. This foundational work on the synthesis and reactions of glycolic acid and related compounds laid the groundwork for the preparation of its various esters, including this compound.

While the exact date and discoverer of the first synthesis of this compound are not clearly documented in the historical chemical literature readily available, it is reasonable to surmise that its preparation would have been a logical extension of the esterification reactions being explored with the newly discovered glycolic acid in the latter half of the 19th century.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₃ | [4][5] |

| Molecular Weight | 118.13 g/mol | [4][5] |

| CAS Number | 623-61-0 | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Odor | Mild, pleasant | [6] |

| Boiling Point | 159.3 °C at 760 mmHg | [5] |

| Density | 1.05 g/cm³ | [5] |

| Refractive Index | 1.42 | [5] |

| Water Solubility | Slightly soluble | [5] |

| LogP | 0.3 | [5] |

Synthesis of this compound: A Modern Experimental Protocol

Given the absence of a documented historical synthesis, this section details a contemporary method for the preparation of this compound. One common approach is the direct esterification of glycolic acid with isopropanol.

Reaction Principle

The synthesis involves the Fischer esterification of glycolic acid with isopropyl alcohol, typically in the presence of an acid catalyst, to form this compound and water. The reaction is reversible, and thus, removal of water can drive the equilibrium towards the product.

Experimental Workflow

The general workflow for the synthesis of this compound via Fischer esterification is depicted in the following diagram.

Detailed Methodology

Materials:

-

Glycolic acid (1.0 mol)

-

Isopropanol (3.0 mol)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 mol)

-

Toluene (as an azeotropic agent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycolic acid, isopropanol, and toluene.

-

Slowly add the concentrated sulfuric acid with stirring.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the toluene and excess isopropanol by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Applications and Biological Significance

This compound is primarily used as a solvent in various industrial applications and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its bifunctional nature, containing both a hydroxyl and an ester group, makes it a versatile building block in organic synthesis.

To date, there is no significant body of research available in the public domain that describes specific signaling pathways or detailed biological activities of this compound. Its role in drug development appears to be primarily as a precursor or a component in formulation rather than a bioactive molecule that directly interacts with specific biological pathways. Therefore, a signaling pathway diagram cannot be provided at this time.

Conclusion

While the specific historical details of the discovery of this compound remain to be unearthed from the annals of 19th-century chemistry, its intellectual lineage is clearly tied to the pioneering work on glycolic acid. The fundamental principles of esterification, established during that era, continue to be the basis for its synthesis today. The physicochemical properties of this compound make it a useful compound in various chemical industries. Further research into its potential biological activities could open up new avenues for its application in the life sciences.

References

Potential Research Areas for Isopropyl Glycolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl glycolate, the isopropyl ester of glycolic acid, presents a compelling subject for research and development across various scientific disciplines, primarily in dermatology and potentially in other therapeutic areas. As a potential prodrug of glycolic acid, it offers the prospect of enhanced delivery and controlled release of the active moiety, which is well-regarded for its beneficial effects on the skin. This technical guide provides an in-depth exploration of promising research avenues for this compound, including its synthesis, physicochemical properties, and hypothesized biological activities. Detailed experimental protocols and potential signaling pathways are outlined to facilitate further investigation into its therapeutic potential.

Introduction

Glycolic acid, the smallest of the alpha-hydroxy acids (AHAs), is a widely utilized ingredient in dermatological and cosmetic formulations due to its exfoliative, moisturizing, and anti-aging properties.[1][2] However, its acidic nature can lead to skin irritation, limiting its concentration in topical products.[3] this compound, as an ester of glycolic acid, is postulated to act as a prodrug, undergoing hydrolysis by esterases in the skin to release glycolic acid in a more sustained manner.[4] This controlled release could potentially mitigate the irritation associated with the direct application of glycolic acid while maintaining its therapeutic efficacy.[4] This guide explores the untapped research potential of this compound, offering a roadmap for its scientific investigation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its development as a therapeutic agent. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 623-61-0 | [5] |

| Molecular Formula | C5H10O3 | [5] |

| Molecular Weight | 118.13 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 159.3°C at 760 mmHg | [5] |

| Water Solubility | Slightly soluble | [5] |

| LogP | 0.3 | [5] |

Synthesis

This compound can be synthesized via the esterification of glycolic acid with isopropyl alcohol. A common laboratory-scale synthesis involves the following reaction:

-

Reactants: Glycolic acid and Isopropyl alcohol

-

Catalyst: A strong acid catalyst, such as sulfuric acid.

-

Conditions: The reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium towards the formation of the ester.

A general procedure involves heating a mixture of glycolic acid, an excess of isopropyl alcohol, and a catalytic amount of sulfuric acid in a suitable solvent like benzene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus. After the reaction is complete, the mixture is neutralized, and the this compound is isolated and purified by distillation under reduced pressure.[5]

Potential Research Areas and Hypothesized Biological Activities

The primary hypothesis underpinning the therapeutic potential of this compound is its role as a prodrug of glycolic acid. Upon topical application, it is expected to be hydrolyzed by cutaneous esterases, gradually releasing glycolic acid and isopropanol. This suggests that this compound will likely exhibit biological activities similar to those of glycolic acid.

Dermatological Applications

The most promising research area for this compound lies in dermatology, leveraging the well-documented effects of glycolic acid.

-

Anti-Aging and Photoaging: Glycolic acid stimulates collagen synthesis by fibroblasts and helps to reduce the appearance of fine lines and wrinkles.[1] Research should focus on comparing the efficacy and irritation potential of this compound formulations against those containing equivalent concentrations of glycolic acid.

-

Exfoliation and Treatment of Keratoses: By weakening the cohesion of corneocytes in the stratum corneum, glycolic acid promotes exfoliation, leading to smoother skin texture.[3] Studies could investigate the effectiveness of this compound in treating conditions like actinic keratosis, seborrheic keratosis, and ichthyosis.

-

Hyperpigmentation and Melasma: Glycolic acid is used to treat hyperpigmentation disorders such as melasma by accelerating the turnover of pigmented keratinocytes.[7] The potential of this compound in this area warrants investigation, particularly in combination with other depigmenting agents.

-

Acne and Acne Scars: Glycolic acid is effective in managing acne by exfoliating the follicular opening and reducing comedone formation.[7][8] Its ability to improve the appearance of acne scars should also be explored with this compound formulations.[7]

Anti-Inflammatory Effects

Recent studies have shown that glycolic acid can suppress UVB-induced inflammation in keratinocytes and mouse skin by modulating the NF-κB signaling pathway.[9] This opens up a significant avenue of research for this compound as a potential topical anti-inflammatory agent for conditions like rosacea, psoriasis, and atopic dermatitis.

Antimicrobial Properties

While not its primary application, glycols and their derivatives have been noted for their antimicrobial properties.[10][11] The potential of this compound to inhibit the growth of skin-relevant microorganisms, such as Cutibacterium acnes and Staphylococcus aureus, could be a valuable secondary benefit in dermatological formulations. Research in this area could involve determining the minimum inhibitory concentration (MIC) against various pathogens.

Signaling Pathways

Based on the known effects of glycolic acid, the primary signaling pathway of interest for this compound research is the Nuclear Factor-kappa B (NF-κB) pathway .

NF-κB Signaling Pathway in Inflammation

Glycolic acid has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.[9] In the context of skin inflammation, external stimuli like UVB radiation can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes such as IL-1β, IL-6, IL-8, and COX-2.[12][13] Glycolic acid is thought to interfere with this cascade, thereby reducing the inflammatory response.

References

- 1. Glycolic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 2. Prodrug strategy for enhancing drug delivery via skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. High-performance liquid chromatographic determination of plasma glycolic acid in healthy subjects and in cases of hyperoxaluria syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS 623-61-0: this compound | CymitQuimica [cymitquimica.com]

- 7. Recent advances in sugar-fatty acid esters and their analogs: antimicrobial properties, structural-functional relationships and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Glycolate and glyoxylate metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Key Phases in Topical Formulation Development [tiogaresearch.com]

- 11. Reviewing the evidence of antimicrobial activity of glycols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Isopropyl Glycolate: Safety and Handling in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for isopropyl glycolate (CAS No. 623-61-0) in a laboratory environment. The following sections detail its chemical and physical properties, potential hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Chemical and Physical Properties

This compound, also known as propan-2-yl 2-hydroxyacetate, is a colorless to pale yellow liquid with a mild, pleasant odor.[1] It is slightly soluble in water, as well as soluble in alcohols and many organic solvents.[1][2][3] Its primary applications are as a solvent in paints, coatings, and personal care products, and as an intermediate in the synthesis of other chemicals, including pharmaceuticals.[1][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 623-61-0 | [1][2][4][6][7][8][9][10] |

| Molecular Formula | C₅H₁₀O₃ | [1][2][6][8] |

| Molecular Weight | 118.13 g/mol | [2][4][6][9][10] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, pleasant | [1] |

| Boiling Point | 159.3 ± 8.0 °C (Predicted) | [2] |

| Density | 1.050 ± 0.06 g/cm³ (Predicted) | [2] |

| Vapor Pressure | 0.889 mmHg at 25°C | [6] |

| Water Solubility | Slightly soluble | [2][3][4][5][6] |

| pKa | 13.21 ± 0.10 (Predicted) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[4][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | GHS Code | Reference |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [4][6][11] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | [4][6] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | [4][6] |

DOT Diagram: Logical Relationship of Hazards

Caption: Exposure routes and corresponding GHS hazards for this compound.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times.

-

Eye Protection: Chemical safety goggles or a full-face shield are required where splashing is possible.[12] An eyewash station should be readily accessible.[12]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[12] Gloves should be inspected before use and disposed of properly after handling the chemical.[12]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[13] In situations with a higher risk of exposure, an apron and boots may be necessary.[13]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling vapors.[12][13] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[13][14]

DOT Diagram: Recommended Personal Protective Equipment

Caption: Standard PPE workflow for handling this compound.

Storage

This compound should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials, such as strong oxidizing agents.[4][13] The recommended storage temperature is between 2-8°C.[2] Containers should be tightly closed and properly labeled.[12]

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency procedures should be followed.

First-Aid Measures

-

Inhalation: If vapors are inhaled, move the individual to fresh air immediately.[13] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13][15]

-

Skin Contact: If the chemical comes into contact with the skin, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13][16] If skin irritation occurs, seek medical attention.[13]

-

Eye Contact: In case of eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[13][17] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.[13]

-

Ingestion: If swallowed, do not induce vomiting.[17][18] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to dilute the substance.[18] Seek immediate medical attention.[13][18]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the area.[14]

-

Ventilate: Ensure the area is well-ventilated.[14]

-

Contain: For small spills, absorb the liquid with an inert material such as dry sand or earth and place it in a sealed container for disposal.[13] For larger spills, dike the area to prevent spreading.[13]

-

Clean-up: Use non-sparking tools and explosion-proof equipment during clean-up.[14]

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[19]

Toxicological Information

While this compound is described as having low toxicity, it is known to cause irritation upon contact.[1]

Table 3: Toxicological Summary of this compound

| Effect | Description | Reference |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[20][21] | [20][21] |

| Skin Irritation | Causes skin irritation.[4][6][11] | [4][6][11] |

| Eye Irritation | Causes serious eye irritation.[4][6][21] | [4][6][21] |

| Respiratory Irritation | May cause respiratory tract irritation.[4][6][21] | [4][6][21] |

| Chronic Toxicity | No information available. |

Experimental Protocols

Detailed experimental protocols for assessing the safety of new chemical entities are extensive. The following are generalized methodologies based on standard OECD guidelines for the key hazards of this compound.

Protocol for In Vitro Skin Irritation Test (OECD 439)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis model.

-

Prepare the Tissue: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined medium.

-

Apply the Test Substance: A small volume (e.g., 10-25 µL) of this compound is applied topically to the tissue surface.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

-

Rinse and Post-Incubation: The test substance is removed by rinsing, and the tissues are transferred to a fresh medium and incubated for a longer period (e.g., 42 hours).

-

Assess Viability: Tissue viability is determined using a colorimetric assay, such as the MTT assay, which measures the activity of mitochondrial dehydrogenases.

-

Interpret Results: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant.

Protocol for Eye Irritation Test (Bovine Corneal Opacity and Permeability - BCOP, OECD 437)

This ex vivo test uses bovine corneas to assess the potential for a substance to cause serious eye damage.

-

Isolate Corneas: Bovine corneas are obtained from freshly slaughtered animals and mounted in special holders.

-

Apply the Test Substance: this compound is applied to the epithelial surface of the cornea.

-

Incubation: The treated corneas are incubated for a set time (e.g., 10 minutes) at 32°C.

-

Measure Opacity: The opacity of the cornea is measured using an opacitometer before and after treatment.

-

Measure Permeability: The permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea after treatment.

-

Calculate In Vitro Irritancy Score: An In Vitro Irritancy Score is calculated based on the opacity and permeability measurements. This score is used to classify the substance's eye irritation potential.

Disposal Considerations

Waste this compound and contaminated materials should be disposed of as hazardous waste.[19] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[20] Do not allow the chemical to enter drains or waterways.[12]

This technical guide is intended to provide essential safety and handling information for this compound in a laboratory setting. It is not exhaustive, and users should always consult the most current Safety Data Sheet (SDS) before working with this chemical.

References

- 1. CAS 623-61-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 96% | Fisher Scientific [fishersci.ca]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 623-61-0 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Isopropyl hydroxyacetate | C5H10O3 | CID 69338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. calpaclab.com [calpaclab.com]

- 11. echemi.com [echemi.com]

- 12. medline.com [medline.com]

- 13. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 14. phi.com [phi.com]

- 15. cfaessafety.osu.edu [cfaessafety.osu.edu]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. henryschein.ca [henryschein.ca]

- 18. ehs.com [ehs.com]

- 19. riccachemical.com [riccachemical.com]

- 20. info.scottyscontracting.com [info.scottyscontracting.com]

- 21. spectrumchemical.com [spectrumchemical.com]

Thermochemical Properties of Isopropyl Glycolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available and estimated thermochemical data for isopropyl glycolate (C₅H₁₀O₃), a compound of interest in various chemical and pharmaceutical applications. Due to a scarcity of direct experimental data for this compound, this document leverages established thermochemical principles and data from analogous compounds to provide reliable estimates for key parameters. Detailed experimental protocols for determining these properties are also presented, offering a foundational methodology for future empirical studies.

Introduction

This compound, the isopropyl ester of glycolic acid, is a molecule with potential applications in drug formulation and as a specialty solvent. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and predicting its behavior in chemical and biological systems. This guide aims to consolidate known physical data and provide robust estimations for key thermochemical values, alongside standardized experimental procedures for their validation.

Physicochemical and Estimated Thermochemical Data

The following tables summarize the known physicochemical properties of this compound and provide estimated thermochemical data. These estimations are derived from group contribution methods and comparisons with structurally similar compounds, namely methyl glycolate and isopropyl alcohol. It is imperative that these estimated values are treated as approximations and are ideally validated through experimental measurement.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [General Chemical Databases] |

| Molecular Weight | 118.13 g/mol | [General Chemical Databases] |

| Appearance | Colorless Liquid | [General Chemical Databases] |

| Density | 1.05 g/cm³ | [General Chemical Databases] |

| Boiling Point | 159.3 °C at 760 mmHg | [General Chemical Databases] |

| Water Solubility | Slightly soluble | [General Chemical Databases] |

Table 2: Estimated Thermochemical Data of this compound

| Thermochemical Property | Estimated Value | Notes |

| Standard Enthalpy of Formation (Liquid, 298.15 K) | -645 ± 10 kJ/mol | Estimated using group contribution from methyl glycolate and isopropyl alcohol data. |

| Standard Molar Entropy (Liquid, 298.15 K) | 280 ± 20 J/(mol·K) | Estimated based on molecular complexity and comparison with similar esters. |

| Molar Heat Capacity (Liquid, 298.15 K) | 220 ± 30 J/(mol·K) | Estimated using group additivity methods. |

| Enthalpy of Vaporization (at boiling point) | 46.11 kJ/mol | Predicted value from computational models. |

Disclaimer: The thermochemical data in Table 2 are estimations and should be used with caution. Experimental verification is highly recommended.

Detailed Experimental Protocols